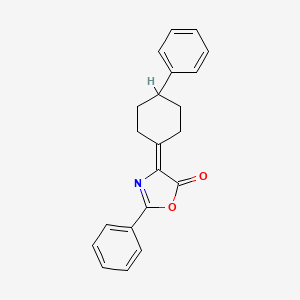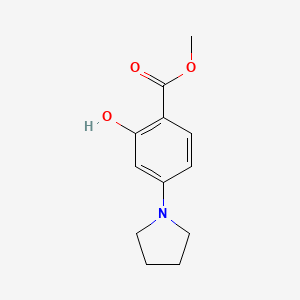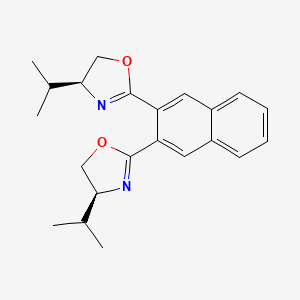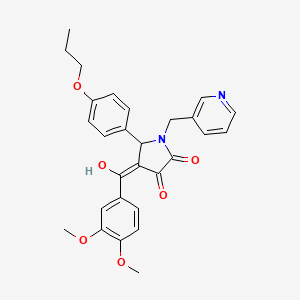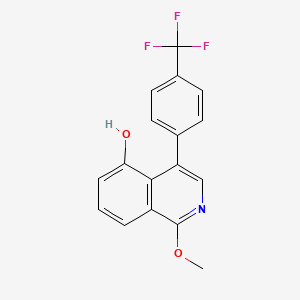
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains an isoquinoline core substituted with a methoxy group and a trifluoromethylphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Methoxy-substituted derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the isoquinoline core can interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(4-fluorophenyl)isoquinolin-5-ol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Methoxy-4-(4-chlorophenyl)isoquinolin-5-ol: Contains a chlorine atom instead of a trifluoromethyl group.
1-Methoxy-4-(4-bromophenyl)isoquinolin-5-ol: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s lipophilicity and metabolic stability. These features can significantly influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
656234-02-5 |
|---|---|
Formule moléculaire |
C17H12F3NO2 |
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
1-methoxy-4-[4-(trifluoromethyl)phenyl]isoquinolin-5-ol |
InChI |
InChI=1S/C17H12F3NO2/c1-23-16-12-3-2-4-14(22)15(12)13(9-21-16)10-5-7-11(8-6-10)17(18,19)20/h2-9,22H,1H3 |
Clé InChI |
WKEKAYSUSWLWHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


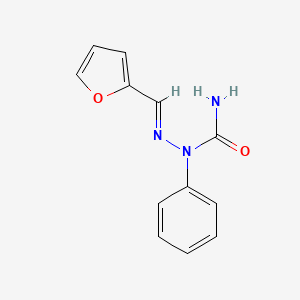
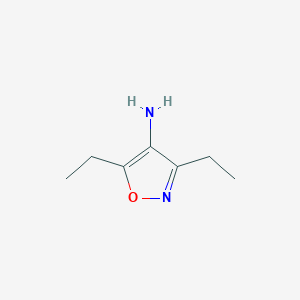
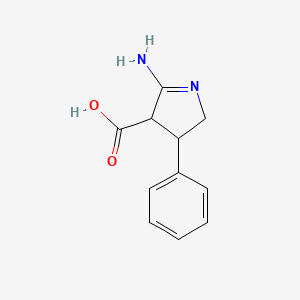

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)


![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
